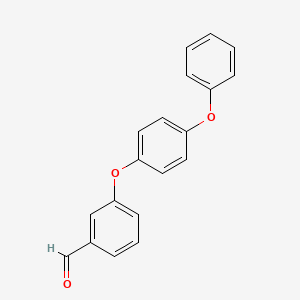
3-(4-Phenoxyphenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenoxyphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzaldehyde core substituted with two phenoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenoxy)benzaldehyde typically involves the reaction of 3-bromobenzaldehyde with phenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: 3-(4-Phenoxyphenoxy)benzoic acid.
Reduction: 3-(4-Phenoxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenoxy)benzaldehyde involves its interaction with cellular components, leading to the disruption of redox homeostasis and antioxidation systems. This compound can target enzymes such as superoxide dismutases and glutathione reductase, resulting in oxidative stress and cell death in fungal and microbial cells .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.
3-(4-Methoxyphenoxy)benzaldehyde: A structurally similar compound with a methoxy group instead of a phenoxy group.
4-Phenoxybenzaldehyde: A related compound with a single phenoxy group attached to the benzaldehyde core.
Uniqueness
3-(4-Phenoxyphenoxy)benzaldehyde is unique due to its dual phenoxy substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
83244-42-2 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(4-phenoxyphenoxy)benzaldehyde |
InChI |
InChI=1S/C19H14O3/c20-14-15-5-4-8-19(13-15)22-18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14H |
InChI Key |
HMSKYDZVVWSJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















